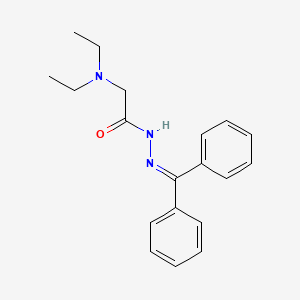

2-(diethylamino)-N'-(diphenylmethylene)acetohydrazide

Description

2-(Diethylamino)-N'-(diphenylmethylene)acetohydrazide is a hydrazone derivative characterized by a diethylamino group on the acetohydrazide backbone and a diphenylmethylene substituent on the hydrazone moiety.

Properties

IUPAC Name |

N-(benzhydrylideneamino)-2-(diethylamino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-3-22(4-2)15-18(23)20-21-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEFKABRWRSMLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N’-(diphenylmethylene)acetohydrazide typically involves the reaction of diethylamine with diphenylmethanone followed by the addition of acetohydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of 2-(diethylamino)-N’-(diphenylmethylene)acetohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N’-(diphenylmethylene)acetohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amines and other reduced compounds.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(diethylamino)-N’-(diphenylmethylene)acetohydrazide has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is used in the synthesis of advanced materials with unique properties.

Biology: It is used in biochemical studies to understand its interactions with biological molecules.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N’-(diphenylmethylene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Acetohydrazides

Key Observations :

- Diethylamino vs.

- Diphenylmethylene vs. Benzylidene : The diphenylmethylene group (bulky, aromatic) may sterically hinder interactions compared to smaller benzylidene substituents, affecting binding to biological targets .

- Heterocyclic Attachments: Compounds with triazole-thio or pyrazoloquinolinyl moieties exhibit enhanced bioactivity (e.g., anticancer, antimicrobial) compared to simple arylidene derivatives .

Key Findings :

- Enzyme Inhibition: Ethyl-thio benzimidazolyl derivatives (e.g., compound 228, IC₅₀: 6.10 µM) outperform acarbose (IC₅₀: 378 µM) in α-glucosidase inhibition, suggesting diethylamino/diphenylmethylene analogs could similarly target metabolic enzymes .

- Anticancer Activity: Triazole-thio derivatives with dimethylamino substituents exhibit cytotoxicity against melanoma (IGR39) at low micromolar ranges, implying that diethylamino analogs may require structural optimization for comparable efficacy .

Comparison with Analogous Routes :

- : N’-(4-diethylaminobenzylidene) derivatives achieved 85% yields via similar condensation .

- : Diclofenac hydrazones were synthesized in 70–80% yields using benzaldehyde derivatives and glacial acetic acid .

- : Pyrazolyl-glycinyl hydrazones required 6–8 hours of reflux, aligning with typical reaction times for hydrazone formation .

Biological Activity

2-(diethylamino)-N'-(diphenylmethylene)acetohydrazide is a hydrazide compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a diethylamino group and a diphenylmethylene moiety. Its molecular formula is CHNO, with a molecular weight of approximately 306.4 g/mol. The unique structural features contribute to its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways. This inhibition can lead to altered cellular functions, which may be beneficial in treating certain diseases.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could help mitigate oxidative stress in cells.

- Antimicrobial Activity : Some research indicates that hydrazides can possess antibacterial properties, making them candidates for further development as antimicrobial agents.

Research Findings and Case Studies

Recent studies have explored the biological activities of this compound, yielding promising results:

- Anticancer Activity : A study demonstrated that this compound showed selective cytotoxicity against various cancer cell lines, including MDA-MB-468 breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

- Antioxidant Activity : In vitro assays revealed that the compound exhibited significant free radical scavenging activity, suggesting its potential role in protecting cells from oxidative damage.

- Enzyme Interaction Studies : Investigations into the interaction of this hydrazide with specific enzymes have shown that it can effectively inhibit some key metabolic enzymes, which may lead to therapeutic applications in metabolic disorders.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.